Friedel-Crafts Regioselectivity: 4- vs 5-Acetyl Isomer
In the Friedel-Crafts acetylation of methyl 2-pyrrolecarboxylate, the 4-acetyl isomer (methyl 4-acetyl-1H-pyrrole-2-carboxylate) is obtained as the major product in 73% yield under AlCl₃ catalysis, while the competitive 5-acetyl isomer is formed in a yield not exceeding 8% [1]. This 9.1:1 regioselectivity ratio confirms the dominant 4-substitution outcome, making this compound the readily isolable and synthetically preferred scaffold.
| Evidence Dimension | Regioselective product yield (%) |
|---|---|
| Target Compound Data | 73% (methyl 4-acetyl-1H-pyrrole-2-carboxylate) |
| Comparator Or Baseline | ≤8% (methyl 5-acetyl-1H-pyrrole-2-carboxylate) |
| Quantified Difference | 65+ percentage-point yield advantage; >9:1 selectivity |
| Conditions | Friedel-Crafts acetylation of methyl 2-pyrrolecarboxylate with acetic anhydride, AlCl₃ catalyst |
Why This Matters
For any synthetic route relying on C4-acylation, the 4-acetyl variant is the kinetically and thermodynamically favored product, ensuring higher batch yield and simpler purification when ordering the pre-formed building block.
- [1] Anderson, H. J.; Huang, C. W. Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry, 1967, 45(9), 897–902. View Source
